![molecular formula C14H15BrO2 B1519903 2-bromo-6-[(1S)-1-ethoxyethoxy]naphthalene CAS No. 1823183-99-8](/img/structure/B1519903.png)
2-bromo-6-[(1S)-1-ethoxyethoxy]naphthalene
Overview
Description
2-Bromo-6-[(1S)-1-ethoxyethoxy]naphthalene is a chemical compound with the CAS Number: 142524-71-8 . It has a molecular weight of 295.18 . It is typically in liquid form and is stored at ambient temperature .
Molecular Structure Analysis
The molecular formula of this compound is C14H15BrO2 . This compound consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings. The bromine atom is attached at the 2nd position and an ethoxyethoxy group at the 6th position of the naphthalene core .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . Its molecular weight is 295.18 .Scientific Research Applications
1. Environmental Impact Studies
Brominated hydrocarbons like 2-bromo-6-[(1S)-1-ethoxyethoxy]naphthalene, used as flame retardants, can form hazardous combustion byproducts such as brominated dioxins when subjected to high-temperature pyrolysis. This has implications for environmental safety, particularly in the disposal of materials containing these compounds in incinerators or in accidental fires. Studies like those conducted by Evans and Dellinger (2003) and Evans and Dellinger (2005) provide insights into the mechanisms of dioxin formation from these processes.
2. Synthesis of Proton Sponge Derivatives
Research by Pozharskii et al. (2003) has explored the synthesis of "proton sponge" derivatives from naphthalenes. These compounds have significant applications in chemistry due to their unique structural and spectral characteristics.
3. Photochemical Studies
The study of photochemistry of bromonaphthols, including derivatives of naphthalene, reveals interesting aspects of their behavior under light exposure. Such studies, like the one conducted by Pretali et al. (2009), have implications in understanding the fundamental processes in photochemical reactions.
4. Polymer Science Applications
Compounds like this compound find applications in the field of polymer science. For instance, research by Percec et al. (1994) on "Willowlike" Thermotropic Dendrimers involves the use of bromonaphthalene derivatives in the synthesis and characterization of novel polymers.
5. Applications in Organic Synthesis
The use of bromonaphthalene derivatives in organic synthesis is highlighted in the work of Xu and He (2010) and Yuan et al. (2008). These studies explore the synthesis of important intermediates and adsorbents using bromonaphthalene derivatives, demonstrating their versatility in chemical synthesis.
6. Dioxin Formation Mechanisms
The mechanisms of dioxin formation from the thermal degradation of brominated hydrocarbons, including bromonaphthalene derivatives, are critical for understanding environmental pollutants. This is investigated in studies like those by Evans and Dellinger (2003) and Evans and Dellinger (2005).
7. Medicinal Chemistry
In the field of medicinal chemistry, bromonaphthalene derivatives like this compound are used in the synthesis of potential therapeutic agents. For example, Kundu (1980) describes the synthesis of cyclopenta[a]naphthalene derivatives as potential DNA binding agents.
Safety and Hazards
This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it’s advised to wash with plenty of water .
properties
IUPAC Name |
2-bromo-6-[(1S)-1-ethoxyethoxy]naphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrO2/c1-3-16-10(2)17-14-7-5-11-8-13(15)6-4-12(11)9-14/h4-10H,3H2,1-2H3/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCZRVLEXALHNC-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)OC1=CC2=C(C=C1)C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H](C)OC1=CC2=C(C=C1)C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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